Lipophilicity (XLogP3) Elevation Drives Membrane Partitioning and Pharmacokinetic Profile
The target compound exhibits an XLogP3 value of 3.6, representing a significant lipophilicity increase compared to the unsubstituted parent 5,6,7,8-tetrahydronaphthalen-1-ol (XLogP3 = 2.9) [1][2]. While direct XLogP3 data for 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol is not available in authoritative databases, class-level halogen substituent constants indicate that bromine imparts greater lipophilicity than chlorine (π value difference ≈ +0.2 to +0.4 log units), positioning the bromo derivative as the most lipophilic among common 4-halogen analogs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydronaphthalen-1-ol (CAS 529-35-1): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher XLogP3 predicts enhanced membrane permeability and altered tissue distribution, critical for compound prioritization in lead optimization campaigns where lipophilicity-efficiency metrics are evaluated.
- [1] PubChem. 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol. Compound Summary for CID 22236476. National Center for Biotechnology Information. View Source
- [2] PubChem. 5,6,7,8-Tetrahydro-1-naphthol. Compound Summary for CID 68258. National Center for Biotechnology Information. View Source
